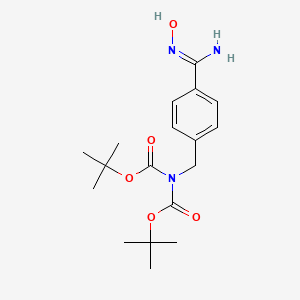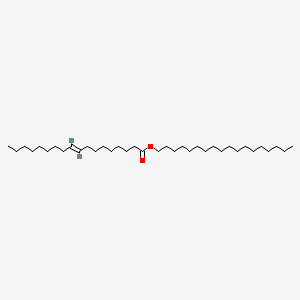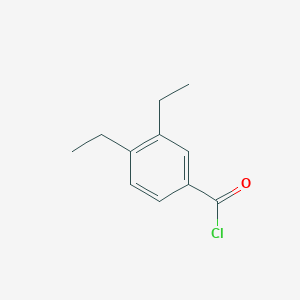
4-(N',N'-DiBoc-aminomethyl)-N-hydroxybenzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine is a compound that features a benzamidine core with a hydroxyl group and a di-tert-butoxycarbonyl (DiBoc) protected aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine typically involves the protection of the aminomethyl group with di-tert-butyl dicarbonate (Boc) in the presence of a catalyst such as Amberlyst-15 in ethanol . The reaction conditions are mild, and the catalyst can be easily separated and reused. The hydroxyl group on the benzamidine core can be introduced through various hydroxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamidine core can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions include oxidized carbonyl compounds, reduced amines, and substituted benzamidine derivatives.
Scientific Research Applications
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine involves its interaction with molecular targets such as enzymes and proteins. The di-tert-butoxycarbonyl group provides steric protection, allowing the compound to selectively interact with specific sites on the target molecules. The hydroxyl group can form hydrogen bonds, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamide
- 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzoic acid
Uniqueness
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the di-tert-butoxycarbonyl-protected aminomethyl group and the hydroxyl group on the benzamidine core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H27N3O5 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
tert-butyl N-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H27N3O5/c1-17(2,3)25-15(22)21(16(23)26-18(4,5)6)11-12-7-9-13(10-8-12)14(19)20-24/h7-10,24H,11H2,1-6H3,(H2,19,20) |
InChI Key |
CYEMOTKIAPIETE-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)/C(=N/O)/N)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C(=NO)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)

![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)


![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)

![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)

